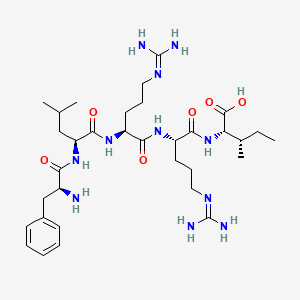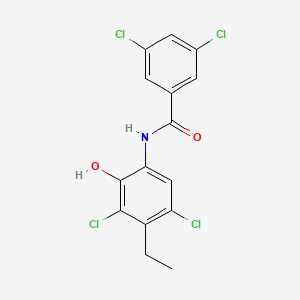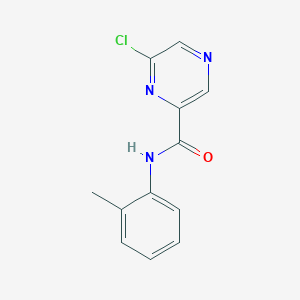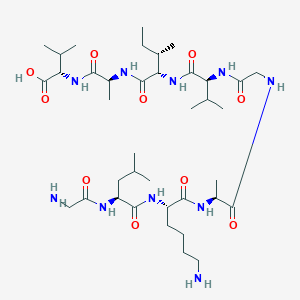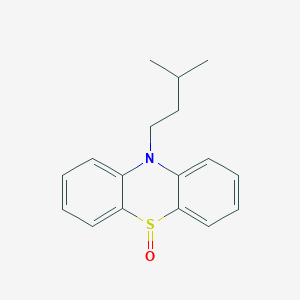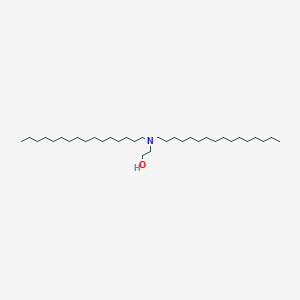
2-(Dihexadecylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dihexadecylamino)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It features a hydroxyl group (-OH) and a long-chain alkylamine group, making it a versatile molecule in various chemical and industrial applications. This compound is known for its surfactant properties and is used in the formulation of various products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihexadecylamino)ethan-1-ol typically involves the reaction of hexadecylamine with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Hexadecylamine} + \text{Ethylene Oxide} \rightarrow 2-(\text{Dihexadecylamino})ethan-1-ol ]
The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dihexadecylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(Dihexadecylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical applications.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-(Dihexadecylamino)ethan-1-ol is primarily related to its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification. The compound interacts with lipid bilayers, making it useful in the formation of liposomes and other lipid-based structures. The molecular targets include cell membranes and other lipid-containing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but with a shorter alkyl chain.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of a dihexadecylamino group.
2-(Ethylamino)ethanol: Features an ethylamino group instead of a dihexadecylamino group.
Uniqueness
2-(Dihexadecylamino)ethan-1-ol is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction.
Eigenschaften
CAS-Nummer |
169250-31-1 |
|---|---|
Molekularformel |
C34H71NO |
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
2-(dihexadecylamino)ethanol |
InChI |
InChI=1S/C34H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(33-34-36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36H,3-34H2,1-2H3 |
InChI-Schlüssel |
BUVABRXBEWFAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
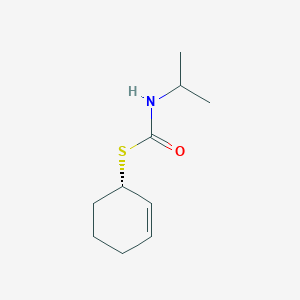
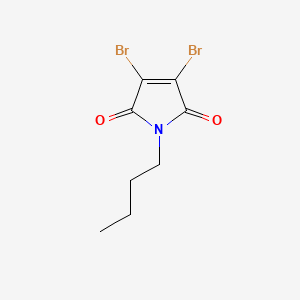
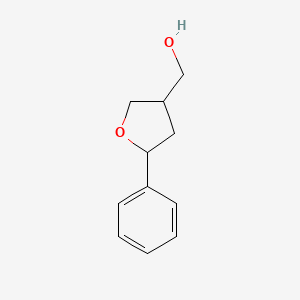
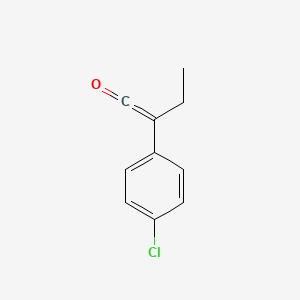
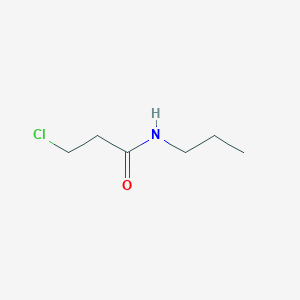
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
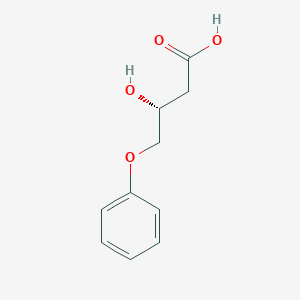
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
